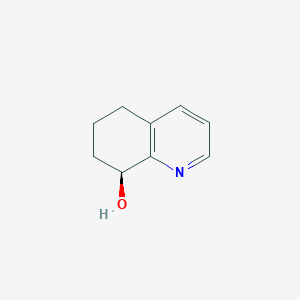

(S)-5,6,7,8-tetrahydroquinolin-8-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(8S)-5,6,7,8-tetrahydroquinolin-8-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h2,4,6,8,11H,1,3,5H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCQHYOBSOVFBEB-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC=N2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=C(C1)C=CC=N2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Enantiomerically Pure 5,6,7,8 Tetrahydroquinolin 8 Ol

Enzymatic Approaches to Chiral Resolution and Derivatization

Enzymatic methods, particularly those employing lipases, have proven to be highly effective for the resolution of racemic 5,6,7,8-tetrahydroquinolin-8-ol (B83816). These biocatalytic approaches offer high enantioselectivity under mild reaction conditions.

Lipase-Catalyzed Kinetic Acetylation of Racemic 5,6,7,8-tetrahydroquinolin-8-ol for Enantiomer Separation

A widely adopted method for the separation of enantiomers of 5,6,7,8-tetrahydroquinolin-8-ol is lipase-catalyzed kinetic acetylation. thieme-connect.com This process involves the treatment of the racemic alcohol, (±)-1 , with an acetylating agent, such as vinyl acetate (B1210297), in the presence of a lipase (B570770). The enzyme selectively acetylates one enantiomer, allowing for the separation of the unreacted enantiomer and the acetylated product.

Candida antarctica lipase B (CAL-B) is a frequently used biocatalyst for this transformation. researchgate.net In a typical procedure, racemic 5,6,7,8-tetrahydroquinolin-8-ol is treated with vinyl acetate in an organic solvent like tert-butyl methyl ether (TBME). The lipase preferentially acetylates the (R)-enantiomer, yielding (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline, while the desired (S)-5,6,7,8-tetrahydroquinolin-8-ol remains largely unreacted. This method has been shown to produce both the (S)-alcohol and the (R)-acetate with high enantiomeric excess (ee) and in good yields. thieme-connect.comresearchgate.net For instance, one study reported achieving >99% ee for both this compound and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline with isolated yields of 88% and 86%, respectively. mdpi.com

| Enzyme | Acyl Donor | Solvent | Product (S)-enantiomer | Yield of (S)-enantiomer | ee of (S)-enantiomer | Product (R)-enantiomer | Yield of (R)-enantiomer | ee of (R)-enantiomer |

|---|---|---|---|---|---|---|---|---|

| Candida antarctica lipase B (CAL-B) | Vinyl Acetate | tert-Butyl methyl ether (TBME) | This compound | 45% | 98% | (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline | - | 98% |

| Lipase acrylic resin from Candida antarctica | Vinyl Acetate | Diisopropyl ether (i-Pr₂O) | This compound | 88% | >99% | (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline | 86% | >99% |

Dynamic Kinetic Resolution (DKR) Strategies Utilizing Specific Lipase Biocatalysts (e.g., Candida antarctica lipase B)

While conventional kinetic resolution is effective, its maximum theoretical yield for the desired enantiomer is 50%. chemeurope.com To overcome this limitation, dynamic kinetic resolution (DKR) has been successfully applied. mdpi.comresearchgate.net DKR combines the enzymatic resolution step with an in-situ racemization of the unreacted enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product. chemeurope.com

In the context of 5,6,7,8-tetrahydroquinolin-8-ol, DKR has been achieved using Candida antarctica lipase B in conjunction with a racemization catalyst. researchgate.netmdpi.com Ruthenium complexes are often employed for the racemization of secondary alcohols at ambient temperatures. nih.govacademie-sciences.fracs.org These catalysts are compatible with the enzymatic acetylation process, enabling a one-pot conversion of the racemate to a single enantiomer of the acetylated product. nih.govacademie-sciences.fr For example, the combination of a ruthenium catalyst with CAL-B can efficiently convert racemic 5,6,7,8-tetrahydroquinolin-8-ol to a single enantiomer of the corresponding acetate in high yield and enantiomeric excess. researchgate.net

Optimization of Enzymatic Reaction Conditions for Enhanced Enantiopurity and Yield

The efficiency and selectivity of the enzymatic resolution are highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of lipase, solvent, temperature, and acyl donor.

Solvent Effects: The nature of the organic solvent significantly influences lipase activity and enantioselectivity. nih.govresearchgate.net Solvents can affect the enzyme's conformation and the solubility of the substrates. researchgate.netresearchgate.net For the lipase-catalyzed acetylation of 5,6,7,8-tetrahydroquinolin-8-ol, solvents like tert-butyl methyl ether (TBME) and diisopropyl ether have been found to be effective. mdpi.com The log P value of a solvent, which is a measure of its hydrophobicity, can sometimes correlate with enantioselectivity, with higher log P values leading to increased enantioselectivity in some lipase-catalyzed reactions. lu.se In some cases, polar aprotic solvents have been investigated, but a clear correlation with log P is not always observed. researchgate.net

Temperature Effects: Temperature is another critical parameter that can be manipulated to improve the outcome of the enzymatic resolution. lu.senih.gov Generally, lower temperatures tend to increase enantioselectivity, although this is not a universal rule and depends on the specific enzyme and reaction. lu.senih.govdergipark.org.tr For the lipase-catalyzed resolution of 1,2-O-isopropylidene-sn-glycerol, it was observed that an increase in temperature led to a higher conversion rate but did not significantly affect the enantioselectivity. dergipark.org.trindexacademicdocs.org In some instances, increasing the temperature can enhance the synthetic activity of a lipase without negatively impacting enantioselectivity. mdpi.com

Acyl Donor: The choice of the acyl donor can also impact the reaction rate and yield. Vinyl acetate is a commonly used and effective acyl donor for the acetylation of 5,6,7,8-tetrahydroquinolin-8-ol due to the irreversible nature of the reaction, which drives the equilibrium towards product formation. ajol.info Other acyl donors, such as various acetates, can also be employed. ajol.info

| Parameter | Condition | Effect on Enantiopurity and Yield |

|---|---|---|

| Enzyme Loading | 20 mg/mmol substrate | - |

| Solvent | tert-Butyl methyl ether (TBME) | Achieves high enantiomeric excess (98% ee) |

| Temperature | 25°C | - |

| Time | 48 hours | - |

| Temperature | 60°C | Reaction time of 30 hours |

Stereospecific Transformations for Chiral 8-Substituted 5,6,7,8-tetrahydroquinolines

Once the enantiomerically pure (R)- or this compound is obtained, it can be used as a chiral building block for the synthesis of other 8-substituted derivatives through stereospecific reactions.

Mesylation of (R)-5,6,7,8-tetrahydroquinolin-8-ol and Subsequent Nucleophilic Substitution with Inversion of Configuration

To obtain the (S)-enantiomer of various 8-substituted 5,6,7,8-tetrahydroquinolines, a common strategy involves starting with the enantiomerically pure (R)-5,6,7,8-tetrahydroquinolin-8-ol. thieme-connect.comresearchgate.net The hydroxyl group of (R)-1 is first converted into a good leaving group, typically a mesylate, by reacting it with methanesulfonyl chloride (MsCl) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). thieme-connect.com

This mesylated intermediate then undergoes nucleophilic substitution (SN2) with various nucleophiles. thieme-connect.com This reaction proceeds with an inversion of configuration at the chiral center, leading to the formation of the corresponding (S)-substituted product. thieme-connect.combingol.edu.tr This method has been successfully used to introduce a variety of functional groups at the 8-position, including azide (B81097), thioacetate, and dimethyl malonate anions, as well as benzylamine, all in good yields and with high enantiopurity. thieme-connect.comresearchgate.net

| Nucleophile | Solvent | Product | Yield | Stereochemical Outcome |

|---|---|---|---|---|

| Sodium Azide (NaN₃) | DMF | (S)-8-azido-5,6,7,8-tetrahydroquinoline | 88% | Inversion |

| Potassium Thioacetate (KSAc) | Acetone | (S)-8-acetylthio-5,6,7,8-tetrahydroquinoline | 82% | Inversion |

| Benzylamine | - | (S)-N-benzyl-5,6,7,8-tetrahydroquinolin-8-amine | 75% | Inversion |

| Dimethyl malonate anion | - | (S)-dimethyl 2-(5,6,7,8-tetrahydroquinolin-8-yl)malonate | - | Inversion |

One-Pot Alkylation Reactions for the Synthesis of 5,6,7,8-tetrahydroquinolin-8-yl Thioethers

An efficient one-pot procedure has been developed for the synthesis of 5,6,7,8-tetrahydroquinolin-8-yl thioethers starting from the corresponding acetate. thieme-connect.comresearchgate.net This method involves the methanolysis of (S)-8-acetoxy-5,6,7,8-tetrahydroquinoline in the presence of a base like potassium carbonate. thieme-connect.comresearchgate.net This step generates the corresponding thiol anion in situ. Subsequent alkylation of this thiol anion with various alkyl halides directly yields the desired 5,6,7,8-tetrahydroquinolin-8-yl thioethers. thieme-connect.comresearchgate.net This one-pot approach is advantageous as it avoids the isolation of the intermediate thiol, which can be prone to oxidation.

Methanolysis of Chiral Acetate Intermediates for Stereocontrolled Regeneration

One effective method for obtaining this compound involves the stereocontrolled regeneration from a chiral acetate precursor. This process typically follows a lipase-catalyzed kinetic resolution of racemic 5,6,7,8-tetrahydroquinolin-8-ol. thieme-connect.comresearchgate.net In this resolution, the lipase selectively acetylates the (R)-enantiomer, leaving the (S)-enantiomer as the unreacted alcohol. thieme-connect.comresearchgate.net

The (R)-acetate, (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline, can then be subjected to methanolysis to yield the (R)-alcohol. mdpi.com However, to obtain the (S)-alcohol from the corresponding acetate, a similar methanolysis of (S)-5,6,7,8-tetrahydroquinolin-8-yl acetate is performed. thieme-connect.comresearchgate.netmolaid.com This reaction is often carried out in the presence of a base, such as potassium carbonate, in methanol (B129727). thieme-connect.commdpi.com The process effectively removes the acetyl group, regenerating the hydroxyl functionality with retention of the stereochemical integrity at the chiral center.

A typical procedure involves stirring the (S)-acetate with potassium carbonate in methanol at room temperature for a couple of hours. mdpi.com After the reaction is complete, the methanol is removed, and the product is worked up to yield this compound. mdpi.com This method is advantageous due to its high yields and the preservation of the enantiomeric purity.

| Reactant | Reagents | Product | Yield | Reference |

| (S)-5,6,7,8-tetrahydroquinolin-8-yl acetate | Potassium carbonate, Methanol | This compound | High | thieme-connect.com |

| (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline | Potassium carbonate, Methanol | (R)-5,6,7,8-tetrahydroquinolin-8-ol | 86% | mdpi.com |

Alternative and Emerging Asymmetric Synthetic Routes to 5,6,7,8-tetrahydroquinolin-8-ol

Beyond the enzymatic resolution and subsequent methanolysis, other asymmetric synthetic strategies are being explored to produce enantiomerically pure 5,6,7,8-tetrahydroquinolin-8-ol and its derivatives. These methods often leverage advances in catalysis and stereoselective transformations.

One prominent approach is the asymmetric hydrogenation of quinolines . acs.orgdicp.ac.cn This method is considered one of the most direct ways to synthesize chiral tetrahydroquinolines. dicp.ac.cn It involves the reduction of the quinoline (B57606) ring using a chiral catalyst, which can be based on transition metals like iridium or rhodium. acs.orgmdpi.com The choice of the chiral ligand is crucial for achieving high enantioselectivity. bohrium.comrsc.org For instance, iridium-catalyzed asymmetric hydrogenation has been shown to produce both (R)- and (S)-enantiomers of tetrahydroquinoline derivatives with high yields and enantiomeric excesses by simply changing the solvent. acs.org

Asymmetric transfer hydrogenation is another powerful technique. mdpi.com This method utilizes a hydrogen donor, such as formic acid or isopropanol (B130326), in the presence of a chiral transition-metal complex to reduce the C=N bond of a dihydroquinoline intermediate. mdpi.com Ruthenium-catalyzed dynamic kinetic resolution-asymmetric transfer hydrogenation has been successfully applied to the synthesis of related chiral α-hydroxy-β-amino acid derivatives. unc.edu

Organocatalysis also presents an emerging avenue for the asymmetric synthesis of tetrahydroquinolines. Chiral phosphoric acids, for example, can be used in biomimetic reductions to produce chiral tetrahydroquinolines with high enantioselectivities. dicp.ac.cn

Furthermore, ligand-dependent, palladium-catalyzed stereodivergent synthesis offers a sophisticated strategy for creating multiple stereoisomers of tetrahydroquinolines. bohrium.comrsc.org By simply switching the chiral ligand, different diastereomers and enantiomers can be obtained from the same starting materials. bohrium.comrsc.org

These alternative and emerging routes highlight the continuous development in the field of asymmetric synthesis, providing a diverse toolkit for accessing enantiomerically pure this compound and other valuable chiral heterocycles.

Design and Synthesis of Chiral Ligands Derived from S 5,6,7,8 Tetrahydroquinolin 8 Ol

Development of Chiral N,P-Ligands for Transition Metal Catalysis

The chiral backbone of (S)-5,6,7,8-tetrahydroquinolin-8-ol serves as a foundational element for the synthesis of a variety of chiral ligands. These ligands are instrumental in transition metal catalysis, where the precise control of stereochemistry is paramount. The development of these ligands often begins with the enzymatic dynamic kinetic resolution (DKR) of the racemic 5,6,7,8-tetrahydroquinolin-8-ol (B83816), a process that yields both enantiomers in high purity and yield. researchgate.net

Synthesis of Amino-Phosphorus-Based Ligands: Amino-phosphine (L1), Amino-phosphinite (L2), and Amino-phosphite (L3)

Starting from the chiral 5,6,7,8-tetrahydroquinolin-8-ol core, a series of amino-phosphorus-based ligands have been synthesized. semanticscholar.orgmdpi.com These include amino-phosphine (L1), amino-phosphinite (L2), and amino-phosphite (L3). mdpi.com The synthesis of these monodentate N,P-ligands involves the reaction of the chiral amino precursor, derived from the parent alcohol, with the corresponding phosphorus electrophiles. These ligands have been evaluated in iridium-catalyzed asymmetric hydrogenation reactions. mdpi.com

The general synthetic approach leverages the readily available enantiopure this compound, which is first converted to its corresponding 8-amino derivative. This amine then serves as a nucleophile to react with various chlorophosphines to afford the desired N,P-ligands.

Derivatization into Chiral Diamine Ligands (e.g., CAMPY, Me-CAMPY)

The this compound scaffold is also a precursor for chiral diamine ligands. Notably, the 8-amino-5,6,7,8-tetrahydroquinoline backbone is the core structure of ligands known as CAMPY (L1) and its 2-methyl substituted analogue, Me-CAMPY (L2). mdpi.comnih.gov These ligands have been successfully employed in metal complexes for asymmetric transfer hydrogenation (ATH) of substituted dihydroisoquinolines, which are key intermediates in the synthesis of biologically active alkaloids. mdpi.comnih.gov

The synthesis of these chiral diamines has been optimized to produce both enantiomers in excellent enantiopure form and with high product yields. nih.gov A key step in this optimized protocol is the dynamic kinetic resolution of the starting material, 5,6,7,8-tetrahydroquinolin-8-ol, using lipase (B570770) from Candida antarctica. nih.gov This enzymatic approach circumvents the drawbacks of traditional resolution methods that often rely on expensive chiral resolving agents and result in lower yields and optical purity. nih.gov The resulting enantiopure alcohol is then converted to the corresponding amine, providing the core diamine ligand.

Impact of Ligand Structure and Chirality on Catalytic Performance

The structure and chirality of the ligands derived from this compound have a profound impact on the performance of the corresponding metal catalysts. The stereoselectivity, activity, and substrate scope of the catalytic reactions are all intricately linked to the ligand's design.

Correlation between (R)- and (S)-Configuration of the Ligand Scaffold and Stereoselectivity

The absolute configuration of the chiral scaffold, whether (R) or (S), directly influences the stereochemical outcome of the catalyzed reaction. In the asymmetric transfer hydrogenation of 1-aryl substituted-3,4-dihydroisoquinolines using rhodium complexes of CAMPY and Me-CAMPY, the use of either the (R)- or (S)-enantiomer of the ligand dictates the chirality of the product. For instance, studies have utilized both (R)-CAMPY and (R)-Me-CAMPY as sources of chirality in transition metal complexes. nih.gov While the provided research primarily focuses on the application of the (R)-enantiomers, it is a well-established principle in asymmetric catalysis that the use of the opposite ligand enantiomer, in this case, the (S)-configuration derived from this compound, would lead to the formation of the opposite product enantiomer.

Steric and Electronic Modulations of Ligands to Fine-Tune Catalytic Activity and Selectivity

Fine-tuning the steric and electronic properties of the ligands is a key strategy for optimizing catalytic performance. In the context of CAMPY and Me-CAMPY ligands, the introduction of a methyl group at the 2-position of the quinoline (B57606) ring in Me-CAMPY (L2) introduces both steric and electronic modifications compared to the unsubstituted CAMPY (L1). nih.gov These differences influence the reactivity of the corresponding metal complexes. nih.gov

For instance, in the asymmetric transfer hydrogenation of dihydroisoquinolines, rhodium catalysts bearing these ligands proved to be the most effective in terms of both reactivity and enantioselectivity. mdpi.com While the enantiomeric excess values obtained were modest (up to 69% ee), quantitative conversions were achieved even for sterically demanding substrates, particularly with the use of La(OTf)3 as an additive. mdpi.com This highlights how subtle modifications to the ligand structure can impact the catalyst's ability to accommodate different substrates and achieve high conversions. The systematic substitution on the ligand framework allows for the modulation of electronic factors, which in turn fine-tunes the electronic structures of the resulting metal–organic materials and their catalytic behavior.

Interactive Data Tables

Table 1: Chiral Ligands Derived from 5,6,7,8-tetrahydroquinolin-8-ol

| Ligand Name | Abbreviation | Ligand Type | Key Synthetic Precursor |

|---|---|---|---|

| Amino-phosphine | L1 | N,P-Ligand | (S)-5,6,7,8-tetrahydroquinolin-8-amine |

| Amino-phosphinite | L2 | N,P-Ligand | (S)-5,6,7,8-tetrahydroquinolin-8-amine |

| Amino-phosphite | L3 | N,P-Ligand | (S)-5,6,7,8-tetrahydroquinolin-8-amine |

| 8-amino-5,6,7,8-tetrahydroquinoline | CAMPY (L1) | Diamine | This compound |

Table 2: Catalytic Performance of Rhodium Complexes with CAMPY and Me-CAMPY in Asymmetric Transfer Hydrogenation

| Catalyst | Ligand | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| [RhCp*(R)-CAMPY(Cl)]Cl | (R)-CAMPY | 1-phenyl-3,4-dihydroisoquinoline | >99 | 69 |

| [RhCp*(R)-Me-CAMPY(Cl)]Cl | (R)-Me-CAMPY | 1-phenyl-3,4-dihydroisoquinoline | >99 | 65 |

| [RhCp*(R)-CAMPY(Cl)]Cl | (R)-CAMPY | 1-(4-chlorophenyl)-3,4-dihydroisoquinoline | >99 | 58 |

| [RhCp*(R)-Me-CAMPY(Cl)]Cl | (R)-Me-CAMPY | 1-(4-chlorophenyl)-3,4-dihydroisoquinoline | >99 | 55 |

Data extracted from studies on asymmetric transfer hydrogenation of dihydroisoquinolines. mdpi.com

Formation and Structural Characterization of Metal Complexes with this compound Derived Ligands

Iridium-Based Ligand Complexes

The formation of half-sandwich iridium(III) complexes is a common strategy in organometallic chemistry. These syntheses often begin with the dimeric precursor, pentamethylcyclopentadienyl iridium(III) dichloride dimer, [{Ir(η⁵-C₅Me₅)(μ-Cl)Cl}₂]. The reaction involves a bridge-splitting mechanism where the dimeric precursor reacts with the this compound derived ligand (N^O) in a suitable solvent like methanol (B129727) or dichloromethane. d-nb.info

The general reaction can be represented as: [{Ir(Cp)Cl₂}₂] + 2 N^O → 2 [Ir(Cp)Cl(N^O)] + 2 Cl⁻

These reactions typically proceed at room temperature. d-nb.info The resulting monomeric complexes, such as [Ir(η⁵-C₅Me₅)Cl(qol)] (where qol represents a quinolin-8-olate derivative), are often air-stable solids. researchgate.net The structural characterization of these complexes confirms the pseudo-octahedral geometry around the iridium center, with the Cp* ligand occupying one face and the bidentate N,O-ligand and a chloride ion completing the coordination sphere.

Table 1: Representative Analytical Data for an Iridium(III) Complex with a Tetrahydroquinoline-derived Ligand

| Analysis Type | Data for [Ir(Cp*)(R)-Me-CAMPY(Cl)]Cl mdpi.com |

|---|---|

| ¹H NMR | Signals for aromatic protons (7.21-7.55 ppm), Cp* ligand (singlet at 1.88 ppm), and aliphatic protons of the tetrahydroquinoline backbone. |

| ¹³C NMR | Resonances for aromatic carbons (126-159 ppm), Cp* ring carbons (~88 ppm), and Cp* methyl carbons (~9.8 ppm). |

| MS (ESI+) | Calculated m/z: 525.16, Found: 525.19 [M]⁺. |

| Elemental Analysis | Calculated: C, 42.85%; H, 5.21%; N, 5.00%. Found: C, 43.26%; H, 5.33%; N, 5.06%. |

Rhodium-Based Cp* Metal Complexes

Similar to their iridium counterparts, rhodium-based Cp* complexes are typically synthesized from the dimeric precursor, pentamethylcyclopentadienyl rhodium(III) dichloride dimer, [Cp*RhCl₂]₂. wikipedia.org The reaction with a quinolin-8-ol (qol) derivative in a 1:2 molar ratio leads to the formation of the monomeric complex [Rh(η⁵-C₅Me₅)Cl(qol)]. researchgate.net These complexes feature a rhodium(III) center in a pseudo-octahedral environment.

The structural characterization of these rhodium complexes has been extensively studied. Single-crystal X-ray diffraction analysis of a related complex, [RhCp(HQCl-D-hPro)Cl]Cl, provides valuable structural parameters. nih.gov In this structure, the rhodium atom is coordinated by the nitrogen and oxygen atoms of the 8-hydroxyquinoline (B1678124) derivative, a chloride atom, and the Cp ligand. nih.gov The analysis reveals a dihedral angle between the Cp* and 8-hydroxyquinoline ring planes of 57.6°. nih.gov This twisting is a common feature in such "piano-stool" geometries.

Table 2: Selected Structural Data for a Related Rhodium Cp Complex ([RhCp(HQCl-D-hPro)Cl]Cl) nih.gov

| Parameter | Value |

|---|---|

| Rh-O Bond Length | ~2.07 Å |

| Rh-N Bond Length | ~2.12 Å |

| Rh-Cl Bond Length | ~2.41 Å |

| Rh-Cg (Cp centroid) Distance | 1.758(3) Å |

The formation of these complexes is robust, and the resulting compounds show good stability, allowing for thorough characterization. researchgate.net

Spectroscopic and Analytical Techniques for Complex Elucidation

A combination of spectroscopic and analytical methods is essential for the unambiguous characterization of newly synthesized metal complexes derived from this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for confirming the ligand's coordination to the metal. In ¹H NMR spectra of Cp* complexes, the 15 protons of the five methyl groups on the pentamethylcyclopentadienyl ligand typically appear as a sharp singlet, indicating their chemical equivalence. d-nb.inforesearchgate.net The aromatic and aliphatic protons of the tetrahydroquinoline ligand show characteristic shifts upon coordination.

Mass Spectrometry (MS) : Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the mass-to-charge ratio of the complex, confirming its molecular weight and composition. mdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR spectroscopy helps to identify the coordination of the ligand by observing shifts in the vibrational frequencies of functional groups. For instance, changes in the C=N and C-O stretching frequencies of the quinoline ring can indicate coordination to the metal center. mdpi.comnih.gov

Single-Crystal X-ray Diffraction : This is the most definitive method for determining the solid-state structure of a crystalline complex. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions, confirming the exact connectivity and stereochemistry of the molecule. nih.gov

Elemental Analysis : This technique provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. The experimental values are compared with the calculated values for the proposed formula to confirm the purity and stoichiometry of the complex. mdpi.com

Molar Conductivity Measurements : These measurements are used to determine the electrolytic nature of the complexes in solution. By dissolving the complex in a solvent like DMSO or DMF, it can be determined whether the complex is a neutral species or an ionic salt. nih.govresearchgate.net

Through the systematic application of these techniques, the formation of iridium and rhodium complexes with this compound derived ligands can be confirmed, and their three-dimensional structures can be precisely elucidated.

Applications in Asymmetric Catalysis

Asymmetric Hydrogenation (AH) Reactions Mediated by Complexes of (S)-5,6,7,8-tetrahydroquinolin-8-ol Derived Ligands

Ligands derived from the this compound core have been successfully employed in iridium-catalyzed asymmetric hydrogenation (AH), a powerful method for the synthesis of chiral molecules.

Iridium complexes featuring ligands synthesized from this compound have emerged as effective catalysts for the asymmetric hydrogenation of various prochiral substrates, delivering products with high enantiomeric excess. mdpi.commdpi.combohrium.comnih.gov

While the asymmetric hydrogenation of α,β-unsaturated ketones is a pivotal transformation in organic synthesis, the application of iridium catalysts bearing ligands specifically derived from this compound for this purpose is not extensively documented in the literature. Research in iridium-catalyzed asymmetric hydrogenation often explores a wide range of chiral ligands to achieve high enantioselectivity. bohrium.comnih.gov For instance, studies on related systems have shown that the stereochemical outcome can be highly dependent on the ligand structure. diva-portal.org The development of new catalytic systems is a continuous effort, with a focus on modular and stable ligands that can provide high activity and selectivity for challenging substrates like ketones. bohrium.com

A significant application of this compound derivatives is in the iridium-catalyzed asymmetric hydrogenation of 1-aryl substituted-3,4-dihydroisoquinolines (DHIQs). mdpi.com This reaction provides a direct route to chiral 1-aryl-tetrahydroisoquinolines, which are core structures in many biologically active alkaloids. mdpi.com

Researchers have synthesized a series of phosphorus-based ligands from the chiral alcohol, including an amino-phosphine (L1), amino-phosphinite (L2), and amino-phosphite (L3). mdpi.com These were evaluated alongside established atropisomeric diphosphine ligands like tetraMe-BITIOP (L4) and Diophep (L5) in the iridium-catalyzed hydrogenation of a model DHIQ substrate. mdpi.com The study found that the Ir-L4 and Ir-L5 catalysts were the most effective. mdpi.comresearchgate.net For example, using the Ir-L4 catalyst for the hydrogenation of the 4-nitrophenyl substituted DHIQ resulted in complete conversion and an outstanding 94% enantiomeric excess (e.e.). mdpi.comresearchgate.net

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of 1-Aryl-3,4-Dihydroisoquinolines

| Substrate (Ar) | Ligand | Conversion (%) | e.e. (%) | Reference |

|---|---|---|---|---|

| 6,7-dimethoxy-1-phenyl- | L4 | 99 | 60 (S) | mdpi.com |

| 6,7-dimethoxy-1-phenyl- | L5 | 99 | 65 (S) | mdpi.com |

| 1-(4-nitrophenyl)- | L4 | 99 | 94 (S) | mdpi.comresearchgate.net |

| 1-(2-nitrophenyl)- | L5 | 45 | 76 (R) | mdpi.comresearchgate.net |

| 1-phenyl- | L5 | 86 | 75 (S) | mdpi.com |

The research into the asymmetric hydrogenation of 1-aryl-3,4-dihydroisoquinolines has revealed important details about the substrate scope and the limitations of these catalytic systems. The choice of ligand is critical and must be tailored to the substrate for optimal results. mdpi.com

The data shows that for most 1-aryl imines, the Ir-L4 catalyst provides the best combination of high conversion and enantioselectivity. mdpi.com However, there are notable exceptions that highlight the system's limitations. For the reduction of 1-phenyl-1,2,3,4-tetrahydroisoquinoline, the Ir-L5 catalyst yielded a higher enantiomeric excess (75%) compared to other catalysts. mdpi.com Similarly, for the substrate bearing a 2-nitrophenyl group, the Ir-L5 catalyst was superior, achieving a 76% e.e., albeit with a modest conversion rate of 45%. mdpi.comresearchgate.net These findings underscore that there is no single universal catalyst for all substrates; rather, the electronic and steric properties of both the substrate and the ligand must be carefully matched.

Iridium-Catalyzed Asymmetric Hydrogenation for High Enantioselectivity

Asymmetric Transfer Hydrogenation (ATH) Utilizing this compound Derived Catalysts

Asymmetric transfer hydrogenation (ATH) offers a practical and often milder alternative to asymmetric hydrogenation using molecular hydrogen. Ligands derived from this compound have also proven valuable in this domain.

Chiral diamine ligands, such as CAMPY (L1) and its 2-methyl substituted analogue Me-CAMPY (L2), have been synthesized from the this compound scaffold. nih.govmdpi.com These ligands have been incorporated into half-sandwich pentamethylcyclopentadienyl (Cp*) metal complexes for the ATH of cyclic aromatic imines, specifically substituted dihydroisoquinolines. mdpi.comnih.govresearchgate.net

A study evaluated various metal complexes (Iridium, Rhodium, Ruthenium) and found that rhodium catalysts (C3 and C4, complexed with L1 and L2 respectively) were the most effective in terms of both reactivity and enantioselectivity. mdpi.comunimi.it While the enantiomeric excesses were modest, reaching up to 69% for one substrate, the catalysts achieved excellent conversions. mdpi.com A key finding was the beneficial effect of adding Lanthanum triflate (La(OTf)₃) to the reaction, which helped drive the reaction to quantitative conversion, even for sterically demanding substrates. mdpi.com This protocol presents a viable alternative to the well-known Noyori-Ikariya catalysts. mdpi.comnih.gov

Table 2: Asymmetric Transfer Hydrogenation of 1-Aryl-3,4-Dihydroisoquinolines using Cp*Rh-CAMPY Catalysts

| Substrate | Catalyst | Additive | Conversion (%) | e.e. (%) | Reference |

|---|---|---|---|---|---|

| 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline | [RhCp*(R)-CAMPY(Cl)]Cl (C3) | La(OTf)₃ | >99 | 69 (S) | mdpi.com |

| 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline | [RhCp*(R)-Me-CAMPY(Cl)]Cl (C4) | La(OTf)₃ | >99 | 60 (S) | mdpi.com |

| 1-(p-tolyl)-3,4-dihydroisoquinoline | [RhCp*(R)-CAMPY(Cl)]Cl (C3) | La(OTf)₃ | >99 | 40 (S) | mdpi.com |

| 1-(p-tolyl)-3,4-dihydroisoquinoline | [RhCp*(R)-Me-CAMPY(Cl)]Cl (C4) | La(OTf)₃ | >99 | 35 (S) | mdpi.com |

Enhancement of Reactivity and Enantioselectivity with Additives (e.g., La(OTf)₃)

The efficacy of catalysts derived from this compound in asymmetric synthesis can be significantly improved through the use of additives. Lanthanum triflate (La(OTf)₃) has been identified as a particularly beneficial additive, primarily in the context of asymmetric transfer hydrogenation (ATH). Its presence often leads to a marked increase in reaction rates and conversions, even in cases where enantioselectivity is not concurrently enhanced.

In the asymmetric transfer hydrogenation of 1-aryl substituted-3,4-dihydroisoquinolines, rhodium complexes bearing chiral diamine ligands derived from 8-amino-5,6,7,8-tetrahydroquinoline (itself synthesized from 5,6,7,8-tetrahydroquinolin-8-ol) have been studied. mdpi.comnih.gov While these catalyst systems alone provided modest enantiomeric excess (ee), the introduction of La(OTf)₃ as an additive resulted in satisfactory quantitative conversion, a crucial outcome for the practical synthesis of alkaloid precursors. mdpi.comnih.govresearchgate.net This enhancement was observed even with sterically demanding substrates, highlighting the role of the additive in overcoming kinetic barriers. mdpi.comnih.gov

Similarly, rhodium complexes incorporating (R)-5,6,7,8-tetrahydroquinolin-8-ol have been employed in the ATH of ketones. The use of a formic acid/triethylamine (HCOOH/TEA) system in a water/methanol (B129727) co-solvent, supplemented with La(OTf)₃, proved effective, achieving enantiomeric excesses of up to 99%. The Lewis acidity of the lanthanide salt is thought to play a crucial role. It can coordinate to the carbonyl oxygen of the substrate, increasing its electrophilicity and rendering it more susceptible to hydride attack from the metal complex. This coordination can also influence the transition state geometry, thereby affecting both reactivity and stereoselectivity. acs.orgnih.gov

The selection of the metal triflate can be critical, as different Lewis acids can lead to varying outcomes, sometimes even reversing the preferred enantiomer. nih.gov However, in reactions catalyzed by 5,6,7,8-tetrahydroquinolin-8-ol (B83816) derivatives, La(OTf)₃ has been consistently noted for its positive impact on reaction efficiency. mdpi.comnih.govresearchgate.netresearchgate.net

| Catalyst System | Substrate Type | Additive | Key Research Finding | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Cp*Rh-diamine complexes from 8-amino-5,6,7,8-tetrahydroquinoline | 1-Aryl-3,4-dihydroisoquinolines | La(OTf)₃ | Achieved satisfactory quantitative conversion, especially for hindered substrates. | Up to 69% | mdpi.com, nih.gov |

| Rhodium complex with (R)-5,6,7,8-tetrahydroquinolin-8-ol | Ketones | La(OTf)₃ | Demonstrated high enantioselectivity in a HCOOH/TEA system. | Up to 99% |

Other Asymmetric Transformations Facilitated by this compound Based Catalysts (e.g., C-B bond formation)

Beyond hydrogenation reactions, ligands derived from the this compound scaffold have shown promise in facilitating other important asymmetric transformations, notably the formation of carbon-boron (C-B) bonds. researchgate.net The synthesis of enantiomerically enriched organoboron compounds is of significant interest as these products are versatile intermediates in organic synthesis, readily undergoing further functionalization. acs.org

Researchers have developed chiral aminophosphine (B1255530) ligands starting from this compound for use in transition metal-catalyzed C-B bond formation reactions. researchgate.net These reactions represent a powerful tool for constructing complex chiral molecules. For example, the copper-catalyzed asymmetric borylative conjugate addition of vinyl arenes to electrophiles is a process that creates both a C-B bond and a C-C bond with high stereocontrol. acs.org

In a general catalytic cycle for such a transformation, an active copper-boryl (Cu-Bpin) catalyst is first generated. acs.org This species then adds across a prochiral substrate, such as a vinyl arene, in an enantioselective manner to form a chiral organocopper intermediate. This intermediate subsequently reacts with an electrophile, leading to the formation of the final product containing a new C-B bond and adjacent chiral centers, while regenerating the active catalyst. acs.org The structure and chirality of the ligand, in this case derived from this compound, are critical for dictating the stereochemical outcome of the reaction.

| Transformation Type | Ligand Type | Catalyst Metal (Example) | Significance | Reference |

|---|---|---|---|---|

| Carbon-Boron (C-B) Bond Formation | Amino monophosphines derived from this compound | Transition Metals (e.g., Copper) | Creates versatile chiral organoboron intermediates for further synthesis. | acs.org, researchgate.net |

Stereochemical Outcomes and Enantioselectivity in Catalytic Systems

Analysis of Enantiomeric Excess (ee) and Diastereomeric Ratio (dr) in Catalytic Products

The effectiveness of a chiral catalyst is quantified by its ability to produce one enantiomer of a product in excess over the other, a value known as enantiomeric excess (ee). In reactions that form multiple stereocenters, the diastereomeric ratio (dr) is also a critical measure of selectivity. Ligands derived from (S)-5,6,7,8-tetrahydroquinolin-8-ol have been instrumental in achieving high stereoselectivity in several catalytic reactions.

For instance, the enantiomerically pure (S)-form of 5,6,7,8-tetrahydroquinolin-8-ol (B83816) is a key precursor for synthesizing ligands used in asymmetric hydrogenation. Research has shown that rhodium complexes, when paired with chiral ligands, can achieve partial enantioselectivity (60–70% ee) in the hydrogenation of quinoline (B57606) derivatives, although this often requires subsequent resolution to obtain enantiopure products. In the asymmetric transfer hydrogenation of 2-substituted quinolines, the use of chiral phosphoric acid catalysts can yield enantiomerically pure 1,2,3,4-tetrahydroquinolines with excellent enantioselectivities, reaching up to 99% ee. dicp.ac.cn

Derivatives of the core this compound structure have been explored to fine-tune catalytic performance. Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been used as ligands in metal complexes for the asymmetric transfer hydrogenation of cyclic aromatic imines. mdpi.com While these systems, particularly with rhodium catalysts, demonstrated high reactivity, they yielded modest enantiomeric excess, with values reaching up to 69% ee for certain substrates. mdpi.comnih.govresearchgate.net

Further modifications, such as the development of amino-phosphorus-based ligands from the chiral 5,6,7,8-tetrahydroquinolin-8-ol core, have been investigated for iridium-catalyzed asymmetric hydrogenation. mdpi.com In the hydrogenation of 1-aryl-3,4-dihydroisoquinolines, an iridium catalyst bearing a tetraMe-BITIOP ligand (Ir-L4) successfully produced the 4-nitrophenyl derivative with complete conversion and an outstanding 94% ee. mdpi.com

Below is a table summarizing the stereochemical outcomes in various catalytic reactions employing ligands derived from the this compound scaffold.

Table 1: Stereochemical Outcomes in Catalytic Reactions

| Reaction Type | Ligand Type | Catalyst/Metal | Substrate | Product | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Chiral Diamine (CAMPY) | Rhodium | 1-Aryl-3,4-dihydroisoquinoline | 1-Aryl-1,2,3,4-tetrahydroisoquinoline | Up to 69% mdpi.comnih.govresearchgate.net | Not Reported |

| Asymmetric Hydrogenation | Amino-Phosphorus (tetraMe-BITIOP) | Iridium | 4-Nitro-1-phenyl-3,4-dihydroisoquinoline | 4-Nitro-1-phenyl-1,2,3,4-tetrahydroisoquinoline | 94% mdpi.com | Not Reported |

| Asymmetric Hydrogenation | Chiral Phosphoric Acid | --- | 2-Substituted Quinolines | 2-Substituted-1,2,3,4-tetrahydroquinolines | Up to 99% dicp.ac.cn | Not Reported |

| Asymmetric Borylation | Chiral Phosphine (B1218219) | Copper | 2-Substituted-1,2-dihydroquinoline | 3-Boryl-1,2,3,4-tetrahydroquinoline | Up to 99% semanticscholar.org | >99:1 semanticscholar.org |

Mechanistic Implications of Ligand Chirality on Product Stereochemistry

The chirality inherent in the this compound ligand framework is directly responsible for inducing asymmetry in the catalytic products. The mechanism involves the creation of a chiral pocket around the metal center, which forces the incoming substrate to bind in a specific orientation, thereby dictating the stereochemical outcome of the reaction.

Influence of Ligand Enantiomer on Reaction Pathway and Stereofacial Discrimination

The absolute configuration of the ligand is crucial for stereofacial discrimination—the ability of the catalyst to differentiate between the two prochiral faces of a substrate. The (S)-enantiomer of the 5,6,7,8-tetrahydroquinolin-8-ol derivative will create a specific three-dimensional environment that preferentially blocks one face of the substrate from approaching the metal's active site, while guiding the other face for reaction.

This principle is evident in the lipase-catalyzed kinetic acetylation of racemic 5,6,7,8-tetrahydroquinolin-8-ol, which effectively separates the enantiomers. researchgate.net The enzyme's active site selectively acetylates the (R)-enantiomer, leaving the this compound unreacted and in high enantiomeric purity (>99% ee). researchgate.net This enzymatic resolution underscores the high degree of stereochemical recognition achievable with this chiral scaffold. mdpi.comresearchgate.net

In metal-catalyzed reactions, the rigid conformation of the tetrahydroquinoline ring system, combined with the orientation of substituents, dictates the approach of the substrate. The hydroxyl group at the C8 position, for example, can participate in hydrogen bonding, further anchoring the substrate and enhancing the rigidity of the transition state, leading to higher enantioselectivity. The choice of the (S)- or (R)-enantiomer of the ligand directly determines which enantiomer of the product is formed.

Rational Design of Ligands for Tunable Stereocontrol

The 5,6,7,8-tetrahydroquinolin-8-ol structure provides a versatile platform for ligand modification to achieve tunable stereocontrol. dntb.gov.ua By systematically altering the substituents on the quinoline ring or by converting the hydroxyl group into other coordinating groups (e.g., phosphines, amines), researchers can modulate both the steric and electronic properties of the resulting ligand. dntb.gov.uaresearchgate.net

For example, starting from the chiral 5,6,7,8-tetrahydroquinolin-8-ol core, a variety of amino-phosphorus-based ligands have been developed. mdpi.comresearchgate.net These include amino-phosphines, amino-phosphinites, and amino-phosphites, each offering different coordination properties and creating a unique chiral environment. mdpi.comresearchgate.net The introduction of bulky groups, such as diphenylphosphino moieties, can enhance steric hindrance, which often leads to improved stereocontrol.

The development of chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone for use in asymmetric transfer hydrogenation illustrates a strategy for rational ligand design. mdpi.comnih.gov Although initial results showed modest enantioselectivity, they provided a foundation for further refinement of the catalyst system, suggesting that modifications to the ligand structure could lead to improved performance. mdpi.comresearchgate.net This iterative process of design, synthesis, and testing is central to the development of catalysts with tailored stereoselectivity.

Computational and Theoretical Studies on Enantioselectivity in Relevant Catalytic Cycles

While specific computational studies focusing solely on this compound are not extensively detailed in the provided search results, the principles of using computational chemistry, such as Density Functional Theory (DFT), are well-established for understanding enantioselectivity in similar catalytic systems.

DFT calculations are powerful tools for elucidating reaction mechanisms and predicting stereochemical outcomes. For related systems, these studies model the entire catalytic cycle, identifying the key transition states that determine the product's stereochemistry. By calculating the relative energies of the diastereomeric transition states leading to the (R) and (S) products, researchers can predict the enantiomeric excess.

These computational models can reveal the non-covalent interactions, such as hydrogen bonds and CH-π interactions, between the chiral ligand, the metal center, and the substrate in the transition state. nih.gov For ligands derived from the tetrahydroquinoline scaffold, these models would analyze how the rigid chiral backbone orients the substrate relative to the catalyst's active site, providing a molecular-level understanding of stereofacial discrimination. This insight is invaluable for the rational design of new, more effective ligands by predicting how structural modifications will impact the catalyst's stereoselectivity. acs.org

Mechanistic Investigations of Catalytic Systems Derived from S 5,6,7,8 Tetrahydroquinolin 8 Ol

Proposed Catalytic Cycles and Intermediates in Asymmetric Transformations

Catalytic systems derived from (S)-5,6,7,8-tetrahydroquinolin-8-ol, particularly its amino and phosphine (B1218219) derivatives, are prominent in asymmetric hydrogenation and transfer hydrogenation reactions. mdpi.commdpi.com The proposed catalytic cycles for these transformations, while varying with the specific metal and substrate, generally follow established patterns for these reaction classes.

In the context of iridium-catalyzed asymmetric hydrogenation of challenging substrates like 1-aryl-3,4-dihydroisoquinolines, ligands derived from the chiral 5,6,7,8-tetrahydroquinolin-8-ol (B83816) core, such as amino-phosphines, amino-phosphinites, and amino-phosphites, have been investigated. mdpi.comresearchgate.net The catalytic cycle is thought to involve the formation of an active iridium hydride species. The substrate coordinates to this metal center, followed by migratory insertion of the C=N bond into the Ir-H bond. Subsequent hydrogenolysis or reaction with a hydrogen source regenerates the active catalyst and releases the chiral product.

For rhodium- and manganese-catalyzed asymmetric transfer hydrogenation (ATH) , the catalytic cycle typically involves a metal-hydride intermediate generated from a hydrogen donor like isopropanol (B130326) or a formic acid/triethylamine mixture. mdpi.comrsc.org For instance, in the ATH of cyclic aromatic imines using Cp*Rh complexes with chiral diamine ligands based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone, the proposed cycle involves:

Formation of a rhodium-hydride species.

Coordination of the imine substrate to the rhodium center.

Hydride transfer from the metal to the imine carbon, forming a metal-amido complex.

Protonolysis of the Rh-N bond by the hydrogen donor to release the chiral amine product and regenerate the active catalyst.

The intermediates in these cycles, such as the metal-hydride and metal-substrate complexes, are often characterized by spectroscopic methods like NMR. mdpi.com

Role of Ligand-Metal Interactions in Catalyst Activation and Substrate Coordination

The unique structure of ligands derived from this compound plays a critical role in the activation of the metal center and the precise coordination of the substrate. The bidentate or pincer-type coordination of these ligands to the metal (e.g., Ir, Rh, Mn) creates a chiral environment that dictates the facial selectivity of substrate binding. mdpi.commdpi.comrsc.org

For example, amino-phosphine ligands derived from this scaffold coordinate to iridium, forming a stable chelate that influences both the electronic and steric properties of the catalyst. mdpi.com The nitrogen atom of the tetrahydroquinoline ring and the phosphorus atom of the phosphine group bind to the metal, creating a rigid framework. This rigidity is essential for transmitting the chiral information from the ligand to the substrate.

In the case of diamine ligands used in rhodium-catalyzed ATH, the two nitrogen atoms chelate to the Cp*Rh moiety. mdpi.com This coordination, along with the steric bulk of the ligand backbone, creates a well-defined chiral pocket around the metal center. The substrate is then forced to coordinate in a specific orientation to minimize steric clashes, leading to enantioselective hydride transfer. The electronic properties of the ligand, influenced by substituents on the quinoline (B57606) ring, can also affect the reactivity of the metal center. mdpi.com

The table below summarizes the coordination of different ligands derived from 5,6,7,8-tetrahydroquinolin-8-ol with various metals.

| Ligand Type | Metal | Coordination Mode | Application |

| Amino-phosphine | Iridium | N,P-bidentate | Asymmetric Hydrogenation mdpi.comresearchgate.net |

| Amino-phosphinite | Iridium | N,P-bidentate | Asymmetric Hydrogenation mdpi.comresearchgate.net |

| Amino-phosphite | Iridium | N,P-bidentate | Asymmetric Hydrogenation mdpi.comresearchgate.net |

| Diamine (CAMPY) | Rhodium | N,N-bidentate | Asymmetric Transfer Hydrogenation mdpi.com |

| Amino-imine | Manganese | N,N-bidentate | Transfer Hydrogenation rsc.org |

Elucidation of Rate-Determining Steps and Transition State Geometries

Identifying the rate-determining step and understanding the geometry of the transition state are key to optimizing catalytic performance. While detailed kinetic studies for catalysts derived specifically from the (S)-enantiomer are not extensively reported in the provided context, general principles from related asymmetric transformations can be applied.

In many metal-catalyzed hydrogenation and transfer hydrogenation reactions, either the hydride transfer step or the product release step is rate-determining. The energy of the transition state for the hydride transfer is highly dependent on the steric and electronic interactions between the substrate, the ligand, and the metal center.

Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to model the transition state geometries. acs.org These models help to visualize how the chiral ligand enforces a specific orientation of the substrate, leading to a lower energy transition state for the formation of one enantiomer over the other. For example, in the hydrogenation of quinolines, DFT calculations have been used to survey competing reaction pathways. acs.org

The effectiveness of additives, such as La(OTf)₃ in the rhodium-catalyzed ATH of dihydroisoquinolines, suggests that the coordination of the substrate to the metal can be a critical factor. mdpi.com The additive may act as a Lewis acid to enhance the electrophilicity of the substrate or to stabilize key intermediates, thereby lowering the activation energy of the rate-determining step.

Stereochemical Models for Understanding Asymmetric Induction

The enantioselectivity observed in catalytic reactions using ligands derived from this compound is explained by stereochemical models that consider the non-covalent interactions in the key transition state. The chiral backbone of the ligand creates a defined three-dimensional space around the metal's active site.

A common model involves the substrate approaching the metal-hydride complex in a way that minimizes steric hindrance with the bulky groups of the chiral ligand. The facial selectivity of the hydride attack on the prochiral substrate is thus controlled by the ligand's stereochemistry.

In the case of the Noyori-type catalysts for ATH, the stereochemical outcome is often rationalized by a six-membered ring transition state involving the metal, the hydride, the substrate, and a proton from the hydrogen donor. The chirality of the diamine ligand dictates the conformation of this ring and the orientation of the substrate's substituents, thereby determining the stereochemistry of the product. While not explicitly detailed for the this compound derived ligands in the provided search results, similar principles would apply.

The enantiomeric excess (ee) achieved in these reactions is a direct measure of the difference in the free energies of the diastereomeric transition states leading to the (R) and (S) products. The data below from a study on the ATH of 1-aryl-3,4-dihydroisoquinolines using rhodium catalysts with ligands derived from 8-amino-5,6,7,8-tetrahydroquinoline highlights the influence of the ligand and substrate structure on stereoselectivity. mdpi.com

| Substrate | Ligand | Additive | Conversion (%) | ee (%) |

| 1-phenyl-DHIQ | L1 (CAMPY) | La(OTf)₃ | >99 | 55 |

| 1-(4-chlorophenyl)-DHIQ | L1 (CAMPY) | La(OTf)₃ | >99 | 69 |

| 1-(4-methoxyphenyl)-DHIQ | L1 (CAMPY) | La(OTf)₃ | >99 | 45 |

| 1-phenyl-DHIQ | L2 (Me-CAMPY) | La(OTf)₃ | >99 | 48 |

This data indicates that both electronic effects of the substrate and steric modifications to the ligand backbone (L1 vs. L2) impact the enantioselectivity, underscoring the subtle interplay of factors within the catalyst's chiral environment. mdpi.com

Future Research Directions and Outlook in S 5,6,7,8 Tetrahydroquinolin 8 Ol Research

Exploration of Novel Ligand Architectures and Metal Combinations

The core structure of (S)-5,6,7,8-tetrahydroquinolin-8-ol serves as a versatile platform for the synthesis of a diverse range of chiral ligands. mdpi.comresearchgate.net Future research will undoubtedly focus on the rational design and synthesis of new ligand architectures to fine-tune the steric and electronic properties of the resulting metal complexes. This includes the introduction of various substituents on the quinoline (B57606) ring and the modification of the hydroxyl group to create a library of ligands with tailored characteristics.

A significant area of exploration lies in the synthesis of novel phosphorus-containing ligands, such as aminophosphines, aminophosphinites, and aminophosphites, derived from the chiral this compound backbone. mdpi.com These ligands, when complexed with transition metals like iridium and rhodium, have shown considerable promise in asymmetric hydrogenation reactions. mdpi.commdpi.com The systematic variation of the phosphorus-based moieties will allow for a deeper understanding of their influence on catalytic activity and enantioselectivity.

Furthermore, the exploration of "pincer" type ligands, where the this compound framework acts as a tridentate scaffold, is a promising avenue. ethernet.edu.et These pincer complexes, featuring a central metal atom held in a rigid coordination environment, can exhibit unique catalytic properties. ethernet.edu.et Research in this area will involve the synthesis of pincer ligands with different donor atoms and the investigation of their coordination chemistry with a variety of transition metals. ethernet.edu.et This could lead to the discovery of highly active and stable catalysts for a broad range of chemical transformations. ethernet.edu.et

The combination of these novel ligands with a wider array of transition metals beyond the commonly used iridium and rhodium is another key research direction. mdpi.commdpi.com Metals such as manganese, iron, and copper are more earth-abundant and offer the potential for developing more sustainable catalytic systems. researchgate.netnih.gov Investigating the catalytic performance of complexes formed between this compound-derived ligands and these metals could unlock new catalytic reactivities. researchgate.netnih.gov

Expansion of Catalytic Applications to New Substrate Classes and Reaction Types

While ligands derived from this compound have demonstrated significant success in the asymmetric hydrogenation of specific substrate classes like 1-aryl substituted-3,4-dihydroisoquinolines, a major focus of future research will be to broaden their applicability. mdpi.commdpi.com This involves exploring their effectiveness in the asymmetric reduction of a wider range of challenging substrates.

A key area of interest is the asymmetric hydrogenation of various C=N bonds, which is a fundamental transformation for the synthesis of chiral amines. mdpi.comnih.gov Chiral amines are crucial building blocks in the pharmaceutical and agrochemical industries. nih.gov Research will aim to develop catalytic systems based on this compound that can achieve high enantioselectivity for the reduction of diverse imines, including both cyclic and acyclic variants. nih.gov

Beyond hydrogenation, the application of these chiral catalysts to other important reaction types is a promising frontier. This includes exploring their potential in C-C and C-X bond-forming reactions, which are central to the construction of complex organic molecules. The unique chiral environment provided by the ligands could induce high levels of stereocontrol in these transformations.

Furthermore, the derivatization of the hydroxyl group at the C8 position of the tetrahydroquinoline scaffold opens up possibilities for creating ligands suitable for other types of catalysis. For instance, the introduction of different functional groups could lead to ligands that are effective in reactions such as asymmetric transfer hydrogenation, which offers a safer and more practical alternative to using high-pressure hydrogen gas. mdpi.com

Development of More Sustainable and Efficient Catalytic Systems

In line with the principles of green chemistry, a significant thrust of future research will be the development of more sustainable and efficient catalytic systems incorporating this compound derivatives. mdpi.commdpi.com This encompasses the exploration of heterogeneous catalysis and flow chemistry methodologies.

Heterogeneous Catalysis: Immobilizing the chiral catalysts onto solid supports offers several advantages, including ease of separation from the reaction mixture, catalyst recyclability, and the potential for continuous operation. mdpi.com Future work will focus on developing robust methods for anchoring this compound-based catalysts onto various support materials, such as polymers, silica, and carbon nanotubes. researchgate.net The challenge will be to ensure that the immobilization process does not compromise the catalyst's activity and selectivity. mdpi.com The development of such heterogeneous catalysts is crucial for making these catalytic processes more economically viable and environmentally friendly on an industrial scale. thieme-connect.de

Flow Chemistry: Continuous flow chemistry provides a powerful platform for performing chemical reactions in a more controlled, efficient, and safer manner compared to traditional batch processes. sci-hub.se Integrating this compound-based catalysts into flow reactors can lead to significant improvements in reaction times, yields, and product purity. sci-hub.se Future research will involve the design and fabrication of microreactors and packed-bed reactors containing immobilized catalysts for continuous asymmetric synthesis. researchgate.netsci-hub.se This approach is particularly attractive for large-scale production, as it allows for precise control over reaction parameters and minimizes waste generation. sci-hub.se

Synergistic Approaches Combining this compound Derivatives with Other Chiral Scaffolds

A fascinating and increasingly important area of research involves the combination of the this compound scaffold with other chiral building blocks to create novel, hybrid ligands. This synergistic approach aims to create catalysts with enhanced performance by leveraging the unique properties of each chiral component.

One promising strategy is to incorporate atropisomeric biaryl phosphine (B1218219) ligands, which are known for their high efficacy in asymmetric catalysis, into the ligand structure. For example, combining the this compound core with a binaphthyl moiety could result in ligands with a highly defined and rigid chiral pocket around the metal center. mdpi.com This could lead to exceptional levels of enantioselectivity in catalytic reactions.

Another avenue of exploration is the synthesis of ligands that combine the central chirality of the tetrahydroquinoline ring with planar chirality from other molecular fragments. This combination of different chirality elements can create a more complex and finely-tuned chiral environment, potentially enabling highly challenging asymmetric transformations that are not achievable with simpler ligand systems.

The systematic investigation of these synergistic effects will involve the synthesis of a library of hybrid ligands and the evaluation of their catalytic performance in a variety of reactions. Computational modeling and mechanistic studies will play a crucial role in understanding the structure-activity relationships and in guiding the rational design of new and improved chiral catalysts.

Q & A

Basic Research Questions

Q. How can enantiomers of (S)-5,6,7,8-tetrahydroquinolin-8-ol be resolved for stereochemical studies?

- Methodology : Chiral resolution of racemic mixtures is achieved using chiral resolving agents (e.g., tartaric acid derivatives) via diastereomeric salt formation. For asymmetric synthesis, chiral auxiliaries or catalysts (e.g., Ir-based complexes) are employed to induce stereoselectivity during key steps like cyclization or hydrogenation .

- Key Techniques : Polarimetry, chiral HPLC, and X-ray crystallography (to confirm absolute configuration) .

Q. What structural characterization methods are critical for confirming the conformation of this compound derivatives?

- Methodology :

X-ray crystallography resolves bond lengths, angles, and cyclohexene ring conformation (e.g., sofa vs. chair) .

NMR spectroscopy identifies substituent effects on chemical shifts (e.g., 2-methyl vs. 2-isopropyl groups) .

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) analyze chiroptical properties in Ir(III) complexes .

Q. How can N-alkylation modify the reactivity of this compound for catalytic applications?

- Methodology : React the amine group with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃/CH₃CN). Substituents at the 2-position (e.g., methyl, isopropyl) influence steric bulk, altering metal-ligand coordination in Fe(II) or Ir(III) complexes .

- Example : L1 (diphenylphosphinoethyl arm) vs. L3 (bulky isopropyl) ligands show divergent catalytic activity in ring-opening polymerization (ROP) .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic activity of Fe(II)-(S)-5,6,7,8-tetrahydroquinolin-8-ol complexes in ε-caprolactone polymerization?

- Mechanism : Fe(II) centers activate ε-caprolactone via a coordination-insertion pathway , where the monomer binds to the metal, followed by nucleophilic attack from the growing polymer chain. Ligand substituents (e.g., 2-chloro in L4) modulate electron density and steric accessibility, affecting polymerization rate and molecular weight .

- Validation : Kinetic studies (e.g., monitoring monomer conversion via ¹H NMR) and gel permeation chromatography (GPC) for molecular weight distribution .

Q. How do structural modifications of this compound enhance its efficacy as a CXCR4 antagonist in cancer therapy?

- SAR Insights :

- Rigidity reduction in the tetrahydroquinoline scaffold improves binding to CXCR4's hydrophobic pocket.

- Substituents at the 2-position (e.g., methyl) enhance metabolic stability without compromising affinity .

- Experimental Design :

Synthesize derivatives via reductive amination or Suzuki coupling.

Evaluate antagonism using calcium flux assays and chemotaxis inhibition in CXCR4-overexpressing cancer cells (e.g., MDA-MB-231) .

Q. What strategies optimize the chiroptical properties of Ir(III)-(S)-5,6,7,8-tetrahydroquinolin-8-ol complexes for circularly polarized luminescence (CPL)?

- Approach :

- Introduce electron-withdrawing groups (e.g., Cl at the 2-position) to redshift emission wavelengths.

- Pair with π-conjugated ligands (e.g., 2-phenylpyridine) to enhance luminescence quantum yield .

- Characterization : Measure CPL dissymmetry factors (gₗᵤₘ) and compare ECD/VCD spectra to theoretical calculations (TD-DFT) .

Contradictions & Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.